3-tert-butyl-4-ethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-butyl-4-ethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a tert-butyl group, an ethoxy group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-4-ethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-tert-butyl-4-ethoxybenzene-1-sulfonyl chloride with 4-methylpyridin-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-4-ethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new sulfonamide derivatives.
Scientific Research Applications
3-tert-butyl-4-ethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-tert-butyl-4-ethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the compound’s structure allows it to interact with cellular pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-3-((5-methyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide
- tert-Butyl methyl ether
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
3-tert-butyl-4-ethoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
1428153-72-3 |
---|---|
Molecular Formula |
C18H24N2O3S |
Molecular Weight |
348.5g/mol |
IUPAC Name |
3-tert-butyl-4-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H24N2O3S/c1-6-23-16-8-7-14(12-15(16)18(3,4)5)24(21,22)20-17-11-13(2)9-10-19-17/h7-12H,6H2,1-5H3,(H,19,20) |
InChI Key |
YQHWLEOAZHUFBX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=NC=CC(=C2)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.